molecular formula C28H26N2O5 B446205 3,5-DIMETHOXY-N'~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE

3,5-DIMETHOXY-N'~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE

Cat. No.: B446205
M. Wt: 470.5g/mol
InChI Key: XPAZFJFLFHMOJV-RHANQZHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a naphthyloxy moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of 3,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 4-methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzohydrazide: Lacks the naphthyloxy moiety, resulting in different chemical properties.

    4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde: A precursor in the synthesis of the target compound, with distinct reactivity.

    Naphthyl derivatives: Compounds containing the naphthyloxy group, which may exhibit similar biological activities.

Uniqueness

3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE is unique due to its combination of methoxy and naphthyloxy groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C28H26N2O5

Molecular Weight

470.5g/mol

IUPAC Name

3,5-dimethoxy-N-[(Z)-[4-methoxy-3-(naphthalen-2-yloxymethyl)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C28H26N2O5/c1-32-25-14-22(15-26(16-25)33-2)28(31)30-29-17-19-8-11-27(34-3)23(12-19)18-35-24-10-9-20-6-4-5-7-21(20)13-24/h4-17H,18H2,1-3H3,(H,30,31)/b29-17-

InChI Key

XPAZFJFLFHMOJV-RHANQZHGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC(=CC(=C2)OC)OC)COC3=CC4=CC=CC=C4C=C3

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)OC)OC)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)OC)OC)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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